molecular formula C15H10ClFO3 B14200450 (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid CAS No. 855251-13-7

(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid

Cat. No.: B14200450
CAS No.: 855251-13-7
M. Wt: 292.69 g/mol
InChI Key: SNPLDPAJZAMTJV-ZFWWWQNUSA-N
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Description

(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound characterized by the presence of both a chlorophenyl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chlorophenyl and fluorophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the epoxidation process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Epoxides: Products of nucleophilic substitution reactions.

Scientific Research Applications

(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of the chlorophenyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(2-bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    (2S,3S)-3-(2-chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid: Both phenyl groups are substituted with chlorine.

    (2S,3S)-3-(2-chlorophenyl)-2-(4-methylphenyl)oxirane-2-carboxylic acid: One phenyl group is substituted with a methyl group instead of fluorine.

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in (2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid imparts distinct chemical and biological properties. The presence of both electron-withdrawing groups can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

855251-13-7

Molecular Formula

C15H10ClFO3

Molecular Weight

292.69 g/mol

IUPAC Name

(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m0/s1

InChI Key

SNPLDPAJZAMTJV-ZFWWWQNUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]2[C@@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl

Origin of Product

United States

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